Methyl 2-(3-hydroxyazetidin-3-yl)acetate
Description
Methyl 2-(3-hydroxyazetidin-3-yl)acetate is a chiral azetidine derivative featuring a hydroxyl group on the azetidine ring and an ester-functionalized acetate side chain. Its synthesis likely involves esterification or alkylation reactions, similar to methods used for structurally related compounds (e.g., methyl bromoacetate coupling with azetidine precursors under basic conditions) .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 2-(3-hydroxyazetidin-3-yl)acetate |
InChI |
InChI=1S/C6H11NO3/c1-10-5(8)2-6(9)3-7-4-6/h7,9H,2-4H2,1H3 |
InChI Key |
JWVPTMCTPFUOMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CNC1)O |
Origin of Product |
United States |
Preparation Methods
Aza-Michael Addition with Methyl 2-(Azetidin-3-ylidene)Acetate
The aza-Michael addition, as outlined in patent US20180273506A1, involves reacting NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetate precursors. For instance, (2S)-2-piperidinecarboxylic acid undergoes acyl cyanation using thionyl chloride and a cyanation reagent (e.g., NaCN) in the presence of tetrabutylammonium bromide as a phase-transfer catalyst. Subsequent hydrolysis and esterification with methanol yield methyl [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)]acetate (Compound IV). This intermediate undergoes nitromethane addition under basic conditions (KOH/ethanol, 50–60°C) to form nitropropionate derivatives, which are reduced to the target hydroxyazetidine.
Key Data:
Cyclization via Mitsunobu Reaction
WO2022007882A1 describes cyclization strategies using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to construct the hydroxyazetidine ring. Starting from [2-hydroxy-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)-3-amino]propanol (Compound VI), DEAD mediates intramolecular cyclization in tetrahydrofuran (THF) at room temperature, yielding (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine. Subsequent Boc deprotection with HCl and esterification with methyl chloroacetate completes the synthesis.
Key Data:
Nitro Reduction Pathways
Patent US20180273506A1 highlights nitro group reduction as a critical step. Methyl [2-hydroxy-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)-3-nitro]propionate (Compound V) is treated with sodium borohydride (NaBH₄) in methanol, followed by catalytic hydrogenation (5% Pd/C, H₂ at 2 kg/cm²). This two-step reduction achieves 78.1% yield while preserving the ester functionality.
Key Data:
Direct Esterification of Carboxylic Acid Intermediates
A straightforward approach involves esterifying 2-(3-hydroxyazetidin-3-yl)acetic acid with methanol under acidic conditions. As per US20180273506A1, thionyl chloride (SOCl₂) activates the carboxylic acid, enabling esterification at 70–75°C. This method avoids Boc protection-deprotection cycles, simplifying the workflow.
Key Data:
- Esterification yield: 55.0%
- Side products: Over-esterification (≤12%) observed with excess methanol.
Optimization Strategies and Industrial Scalability
Solvent and Catalyst Screening
Ethanol and THF are preferred for their balance of polarity and boiling points, facilitating both aza-Michael additions and cyclizations. Phase-transfer catalysts (e.g., TBAB) reduce reaction times by 25% in acyl cyanation steps. Industrial-scale processes may employ continuous flow reactors to enhance mixing and heat transfer, as suggested in WO2022007882A1.
Purification Techniques
Recrystallization using n-hexane/ethyl acetate (1:1 v/v) achieves >98% purity for intermediates. Chromatography is avoided due to cost constraints, aligning with green chemistry principles.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Aza-Michael Addition | 84.4 | 98.5 | High | 120 |
| Mitsunobu Cyclization | 84.4 | 97.8 | Moderate | 180 |
| Nitro Reduction | 78.1 | 96.2 | High | 90 |
| Direct Esterification | 55.0 | 95.0 | Low | 70 |
Data synthesized from US20180273506A1, WO2022007882A1, and ScienceOpen.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxyazetidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Methyl 2-(3-hydroxyazetidin-3-yl)acetate is an organic compound with an azetidine ring structure and a hydroxyl functional group. It has a molecular weight of approximately 145.16 g/mol. The compound is used as an intermediate in synthesizing pharmaceutical compounds, and it serves as a versatile building block in organic synthesis. The presence of a hydroxyl group attached to the azetidine ring enhances its biological activity and interaction potential with various molecular targets.
Scientific Research Applications
This compound has applications in medicinal chemistry, where it acts as a building block for synthesizing bioactive molecules and pharmaceuticals. Research suggests that the compound can interact with specific enzymes or receptors, influencing biological pathways. Its azetidine structure contributes to its binding affinity, making it relevant in studies related to enzyme inhibition and receptor binding.
Azetidine Derivatives in Synthesis
Azetidine and oxetane amino acid derivatives can be synthesized through efficient routes, finding use in the preparation of new heterocyclic compounds . For example, reacting a compound 3 with azetidine and DBU in acetonitrile yields 1,3′-biazetidine 4a . Baricitinib, an antirheumatic drug, contains a 3-(pyrazol-1-yl)azetidine skeleton .
Analogues and Related Compounds
Several compounds share structural similarities with this compound:
- Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate Contains fluorine substituents, leading to altered reactivity and potential biological activity.
- 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile Contains an acetyl group instead of an ester and serves as a building block for JAK inhibitors.
- Other azetidine derivatives Feature varying substituents on the azetidine ring, resulting in different reactivity profiles and applications.
Potential Therapeutic Applications
Azetidine derivatives have potential therapeutic applications in treating neurodegenerative diseases, cancer, and other diseases associated with activated unfolded protein response pathways . These include Alzheimer's disease, spinal cord injury, traumatic brain injury, ischemic stroke, diabetes, Parkinson's disease, Huntington's disease, Creutzfeldt-Jakob Disease, amyotrophic lateral sclerosis, progressive supranuclear palsy, myocardial infarction, cardiovascular disease, inflammation, fibrosis, and chronic and acute diseases of the liver, lung, and kidney . They may also be relevant in treating chronic traumatic encephalopathy (CTE), neurodegeneration, dementias, traumatic brain injuries, atherosclerosis, ocular diseases, and arrhythmias, as well as in organ transplantation .
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxyazetidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the azetidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azetidine Ring
Methyl 2-(azetidin-3-yl)acetate hydrochloride (CAS: 890849-61-3)
- Structural Difference : Lacks the hydroxyl group at the 3-position of the azetidine ring.
- This derivative is often used as an intermediate in peptide mimetics .
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride (CID: 165690404)
- Structural Difference : Contains a methyl group instead of a hydroxyl at the 3-position.
- Impact : The methyl substituent increases hydrophobicity, enhancing membrane permeability but reducing water solubility. This modification is common in CNS-targeting drugs to improve blood-brain barrier penetration .
Methyl 2-(3-hydroxyphenyl)acetate (CAS: 1891181-95-5)
Physicochemical Properties
The hydroxyl group in the target compound increases hydrogen-bonding capacity, improving solubility in polar solvents like water or ethanol compared to non-hydroxylated analogs (e.g., methyl-substituted azetidine derivatives) . However, this may also elevate reactivity, necessitating careful storage to avoid ester hydrolysis .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
